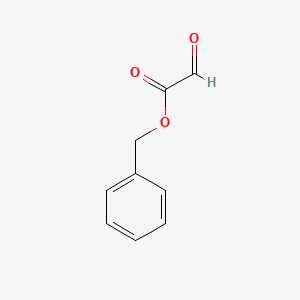

Benzyl 2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWUWTZLQRMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451632 | |

| Record name | BENZYL GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52709-42-9 | |

| Record name | BENZYL GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-Oxoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester with the chemical formula C₉H₈O₃.[1] This compound serves as a versatile building block in organic synthesis, finding potential applications in the preparation of more complex molecules, including those with pharmaceutical relevance. Its structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations. This guide provides a detailed overview of the known chemical and physical properties of this compound, alongside a plausible experimental protocol for its synthesis and purification.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 52709-42-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyl glyoxylate, Glyoxylic acid benzyl ester | [1] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted based on the properties of similar compounds like benzyl 2-chloroacetate. |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like benzyl acetate.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.5-10.0 ppm. The benzylic protons (CH₂) would likely appear as a singlet around 5.3 ppm. The aromatic protons of the benzyl group would be observed in the region of 7.3-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon at around 160-165 ppm and the ketonic carbonyl carbon in the region of 180-190 ppm. The benzylic carbon (CH₂) is expected around 67-68 ppm. The aromatic carbons would appear in the 128-135 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The ester C=O stretch is expected around 1730-1750 cm⁻¹, and the ketone C=O stretch should appear at a lower wavenumber, approximately 1700-1720 cm⁻¹. C-O stretching bands for the ester will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and the glyoxylyl group.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and purification of this compound. This protocol is based on general esterification methods for benzyl esters.

Synthesis of this compound

Reaction: This synthesis involves the esterification of glyoxylic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the reaction and a dehydrating agent to remove the water formed, driving the equilibrium towards the product.

Materials:

-

Glyoxylic acid monohydrate

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, an equimolar amount of benzyl alcohol, and a suitable volume of toluene to suspend the reactants.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

Method: The crude product can be purified by vacuum distillation or silica gel column chromatography.

A. Vacuum Distillation:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound. Note: As the boiling point is not well-documented, careful monitoring of the distillation is required.

B. Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be determined by preliminary TLC analysis.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Safety Information

While a comprehensive safety data sheet for this compound is not widely available, related compounds suggest that it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Biological Relevance

Currently, there is limited publicly available information regarding the specific biological activities or roles of this compound in signaling pathways or drug development. Its structural similarity to other alpha-keto esters suggests potential as a reactive intermediate or a pharmacophore, but further research is required to establish any significant biological function.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis. This guide has summarized its known chemical and physical properties, provided predicted spectroscopic characteristics, and outlined a detailed, plausible experimental protocol for its preparation and purification. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in chemistry and drug discovery.

References

An In-depth Technical Guide to Benzyl 2-oxoacetate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a valuable organic compound characterized by the presence of both a benzyl ester and an α-keto acid moiety. This unique structural combination makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure of this compound and a detailed examination of its synthesis, with a focus on a common laboratory-scale preparation method.

Chemical Structure

This compound is an organic ester with the chemical formula C₉H₈O₃. Its structure consists of a benzyl group (a benzene ring attached to a methylene group) linked to a glyoxylate functional group through an ester linkage. The glyoxylate portion contains an aldehyde and a carboxylate group on adjacent carbon atoms.

Key Structural Features:

-

Molecular Formula: C₉H₈O₃

-

IUPAC Name: this compound[1]

-

Molecular Weight: 164.16 g/mol [1]

-

SMILES: O=C(OCC1=CC=CC=C1)C=O[1]

The presence of the electrophilic aldehyde and the ester functionality makes this compound a reactive intermediate for various chemical transformations, including nucleophilic additions, condensations, and cycloadditions.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. One of the most common and reliable methods for laboratory-scale preparation is the oxidation of the corresponding α-hydroxy ester, benzyl 2-hydroxyacetate (also known as benzyl glycolate). This transformation selectively oxidizes the primary alcohol of the glycolate moiety to an aldehyde, yielding the desired α-keto ester.

A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are preferred to avoid over-oxidation of the resulting aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for such selective oxidations.[2][3][4]

General Signaling Pathway for the Oxidation of Benzyl Glycolate to this compound

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of benzyl glycolate. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Material | Benzyl 2-hydroxyacetate | N/A |

| Reagent | Pyridinium chlorochromate (PCC) | [2][3] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 1-2 hours | [5] |

| Typical Yield | High | [5] |

| Purity | High after purification | N/A |

Note: Specific yield and purity percentages are highly dependent on the experimental setup and scale.

Experimental Protocols

This section provides a detailed, adapted experimental protocol for the synthesis of this compound from benzyl 2-hydroxyacetate using pyridinium chlorochromate (PCC).

Disclaimer: This protocol is provided for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. Chromium-based reagents are toxic and should be handled with care.

Synthesis of this compound via PCC Oxidation of Benzyl 2-hydroxyacetate

Materials:

-

Benzyl 2-hydroxyacetate (Benzyl glycolate)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Starting Material: To the stirred suspension, add a solution of benzyl 2-hydroxyacetate (1 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and a common synthetic route to this compound. The oxidation of benzyl 2-hydroxyacetate using a mild oxidizing agent like PCC offers a reliable method for its preparation on a laboratory scale. The provided experimental protocol and workflow diagram serve as a practical guide for researchers in the fields of organic synthesis and drug development. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel chemical entities.

References

- 1. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

An In-depth Technical Guide to Benzyl 2-oxoacetate (CAS: 52709-42-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester that serves as a versatile building block in organic synthesis. Its unique bifunctional nature, possessing both an electrophilic ketone and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocyclic compounds and alpha-hydroxy esters. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 52709-42-9 | N/A |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | Soluble in common organic solvents | N/A |

| SMILES | O=C(OCC1=CC=CC=C1)C=O | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient method involves the reaction of benzyl alcohol with an activated form of oxalic acid, such as oxalyl chloride. This method is analogous to the preparation of other esters from alcohols and acyl chlorides.

Experimental Protocol: Synthesis from Benzyl Alcohol and Oxalyl Chloride

This protocol is a generalized procedure based on standard esterification reactions.

Materials:

-

Benzyl alcohol

-

Oxalyl chloride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or pyridine (as a base)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two adjacent carbonyl groups. The ketone is susceptible to nucleophilic attack, and the ester can undergo hydrolysis or transesterification. This dual reactivity makes it a valuable intermediate in various synthetic transformations.

Reactions at the Ketone Carbonyl Group

-

Wittig Reaction: this compound can react with phosphorus ylides in a Wittig reaction to form α,β-unsaturated esters. This provides a route to various substituted acrylates.

DOT Diagram of the Wittig Reaction:

Caption: Wittig reaction of this compound.

-

Grignard Reaction: Addition of Grignard reagents to the ketone carbonyl will yield tertiary α-hydroxy esters after an aqueous workup.

Reactions Involving Both Carbonyl Groups

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety in this compound is a classic precursor for the synthesis of various heterocyclic systems, such as quinoxalines (by condensation with o-phenylenediamines) and pyrazines.

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its structural motifs are present in various biologically active molecules. The α-keto ester functionality is a key pharmacophore in a number of enzyme inhibitors, including inhibitors of proteases and kinases. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis to unmask the free acid, a common functional group in many drug molecules.

The potential for this compound as a building block in the synthesis of novel kinase inhibitors and antiviral agents is significant. For instance, it could be used to introduce the α-keto ester moiety into a larger scaffold, which could then interact with the active site of a target enzyme.

DOT Diagram of Potential Drug Development Logic:

Caption: Logic for using this compound in drug discovery.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected in its NMR spectra.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ ~9.5-10.0 ppm (s, 1H, aldehydic proton)

-

δ ~7.3-7.5 ppm (m, 5H, aromatic protons)

-

δ ~5.3 ppm (s, 2H, benzylic protons)

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~185 ppm (aldehydic carbonyl)

-

δ ~160 ppm (ester carbonyl)

-

δ ~135 ppm (quaternary aromatic carbon)

-

δ ~128-129 ppm (aromatic CH carbons)

-

δ ~68 ppm (benzylic carbon)

Note: These are predicted chemical shifts and may vary in an actual experimental spectrum.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical transformations makes it a useful precursor for the construction of complex molecular architectures, including those with potential therapeutic applications. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new drug candidates.

References

An In-depth Technical Guide to Benzyl 2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-oxoacetate, a benzenoid chemical compound. This document details its physicochemical properties, potential synthetic routes, and discusses its probable metabolic fate and biological significance based on current scientific understanding of its constituent components.

Core Quantitative Data

A summary of the key quantitative data for this compound, also known as Benzyl glyoxylate, is presented below. These properties are crucial for experimental design and interpretation in research and development settings.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| CAS Number | 52709-42-9 | PubChem[1] |

| Boiling Point | 130-132 °C at 25 Torr | LookChem[2] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³ | LookChem[2] |

| LogP (Predicted) | 1.9 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

| Rotatable Bond Count | 4 | LookChem[2] |

Experimental Protocols

Proposed Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of esterification and a documented method for the reaction of glyoxylic acid with aliphatic alcohols.[3]

Materials:

-

Glyoxylic acid

-

Benzyl alcohol

-

Strong acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for reflux with Dean-Stark trap or soxhlet extractor with molecular sieves

-

Rotary evaporator

-

Chromatography purification setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve glyoxylic acid and a molar excess of benzyl alcohol in the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the strong acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the organic layer with water to remove any remaining salts and unreacted glyoxylic acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Biological Significance and Metabolic Pathways

Direct studies on the biological activity and metabolic pathways of this compound are limited. However, its metabolic fate can be inferred from the known metabolism of its hydrolysis products: benzyl alcohol and glyoxylic acid. In biological systems, esters are often hydrolyzed by esterase enzymes.

Hydrolysis of this compound

The initial metabolic step for this compound is likely its hydrolysis into benzyl alcohol and glyoxylic acid.

Caption: Predicted enzymatic hydrolysis of this compound.

Metabolism of Benzyl Alcohol

Benzyl alcohol is metabolized in the liver primarily through oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Caption: Metabolic pathway of benzyl alcohol.

Metabolism of Glyoxylic Acid

Glyoxylic acid is a key intermediate in the metabolism of various organisms. In humans, it is primarily produced from the oxidation of glycolate and the catabolism of hydroxyproline.[4][5] Its main metabolic fates are conversion to glycine or oxalate.[5][6] In plants, bacteria, protists, and fungi, glyoxylic acid is a central component of the glyoxylate cycle, an anabolic pathway that allows for the synthesis of carbohydrates from fatty acids.[7][8]

Caption: Simplified metabolic fates of glyoxylic acid.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct biological studies are not extensively documented, its metabolic pathways can be reasonably predicted based on the known metabolism of its constituent parts, benzyl alcohol and glyoxylic acid. This guide provides a foundational understanding for researchers and professionals in drug development, offering a starting point for further investigation into the potential applications and biological interactions of this molecule. The provided experimental protocol outline offers a basis for its laboratory-scale synthesis. Further research is warranted to fully elucidate the specific biological activities and signaling pathways directly influenced by this compound.

References

- 1. Benzyl glyoxylate | C9H8O3 | CID 11008258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl glyoxylate|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 5. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 7. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 8. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-Oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known by its IUPAC name, is a bifunctional organic compound containing both an ester and an aldehyde functional group. Its chemical structure makes it a versatile reagent and building block in organic synthesis. The presence of the reactive aldehyde allows for a variety of transformations, such as nucleophilic additions and oxidations, while the benzyl ester group can serve as a protecting group for a carboxylic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyl glyoxylate, Acetic acid, oxo-, phenylmethyl ester | [1] |

| CAS Number | 52709-42-9 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| SMILES | C1=CC=C(C=C1)COC(=O)C=O | [1] |

| XLogP3 (Computed) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Note: Spectroscopic data including NMR, HPLC, and LC-MS may be available from commercial suppliers.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported. The following sections provide generalized, representative procedures for its synthesis and subsequent chemical transformations based on standard organic chemistry methodologies for similar compounds.

Synthesis of this compound via Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol, which can be adapted for the synthesis of this compound from glyoxylic acid and benzyl alcohol.

Reaction:

-

Glyoxylic Acid + Benzyl Alcohol → this compound + Water

Materials:

-

Glyoxylic acid

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid (1.0 equivalent), benzyl alcohol (1.1 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a key site for further chemical modifications. Below are representative protocols for two common reactions: a Wittig reaction to form an alkene and a reduction to an alcohol.

This procedure outlines the olefination of an aldehyde using a phosphorus ylide (Wittig reagent) to form an alkene.

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension in an ice bath and slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.

-

After stirring for a period to ensure complete ylide formation, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

This protocol describes the reduction of the aldehyde group to a primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane

-

Dilute hydrochloric acid (e.g., 1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of dilute HCl at 0 °C until the effervescence ceases.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Add water to the residue and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude benzyl 2-hydroxyacetate.

-

Purify the product by column chromatography if necessary.

Synthetic Workflow and Key Reactions

The following diagram illustrates the central role of this compound as a synthetic intermediate. It depicts its formation via esterification and its subsequent conversion into different chemical entities through reactions at its aldehyde group.

Caption: Synthetic workflow of this compound and its subsequent reactions.

References

An In-depth Technical Guide to Benzyl 2-oxoacetate: Synonyms, Identifiers, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-oxoacetate, a key organic compound with applications in chemical synthesis. This document details its nomenclature, chemical identifiers, physicochemical properties, and a proposed synthetic pathway, offering valuable information for professionals in research and development.

Chemical Identity and Nomenclature

This compound, also known by its common synonym Benzyl glyoxylate, is an alpha-keto ester. The presence of both a keto group and an ester functional group makes it a versatile building block in organic synthesis.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in Table 1, facilitating its identification across various databases and publications.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier Type | Value |

| Systematic Name | IUPAC Name | This compound[1] |

| Common Names | Synonym | Benzyl glyoxylate[1] |

| Synonym | Acetic acid, oxo-, phenylmethyl ester[1] | |

| Synonym | Glyoxylic acid benzyl ester[1] | |

| Registry Numbers | CAS Number | 52709-42-9[1] |

| PubChem CID | 11008258[1] | |

| DSSTox Substance ID | DTXSID80451632[1] | |

| Chemical Formula | Molecular Formula | C₉H₈O₃[1] |

| Molecular | ||

| Weight | Exact Mass | 164.047 g/mol [1] |

| Monoisotopic Mass | 164.047344113 g/mol [1] | |

| Line Notations | SMILES | C1=CC=C(C=C1)COC(=O)C=O[1] |

| InChI | InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2[1] | |

| InChIKey | TVWUWTZLQRMAKS-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application in reactions, and purification. A summary of available data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Boiling Point | No data available | BLD Pharm[2] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of this compound: An Experimental Protocol

Proposed Synthetic Route: Fischer Esterification

The synthesis can be achieved via a Fischer esterification reaction, where glyoxylic acid is reacted with benzyl alcohol in the presence of an acid catalyst.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

-

Glyoxylic acid monohydrate

-

Benzyl alcohol

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, an excess of benzyl alcohol (typically 1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

This guide provides foundational technical information on this compound. For specific applications and handling procedures, researchers should consult relevant safety data sheets and peer-reviewed literature.

References

The Natural Occurrence of Benzyl Esters: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the natural occurrence of benzyl acetate and benzyl benzoate, compounds structurally related to benzyl 2-oxoacetate. Extensive literature searches did not yield any evidence for the natural occurrence of this compound (also known as benzyl glyoxylate). Researchers interested in this specific compound should be aware that it is currently considered a synthetic molecule.

Introduction: Clarifying Benzyl Esters

In the study of natural products and drug development, precise chemical identification is paramount. While the query focused on this compound, it is crucial to distinguish it from its naturally occurring structural relatives, benzyl acetate and benzyl benzoate. The seemingly minor difference in their chemical structures profoundly impacts their biosynthesis, natural distribution, and biological activities.

-

This compound (Benzyl glyoxylate): Does not have a known natural source based on current scientific literature. Its structure contains an alpha-keto ester functional group.

-

Benzyl Acetate: A widely occurring natural ester, responsible for the characteristic sweet, fruity, and floral scents of many plants.[1][2][3]

-

Benzyl Benzoate: Another naturally occurring ester found in the essential oils of numerous plants.[4]

This guide will provide an in-depth overview of the natural occurrence, isolation, and biosynthesis of benzyl acetate and benzyl benzoate, offering valuable insights for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Sources of Benzyl Acetate and Benzyl Benzoate

Benzyl acetate and benzyl benzoate are constituents of a wide array of plant species, contributing significantly to their aroma profiles and playing roles in plant-insect interactions.

Quantitative Data on Natural Occurrence

While specific quantitative data is highly dependent on the plant species, developmental stage, and environmental conditions, the following table summarizes the known natural sources of these esters.

| Compound | Family | Genus | Species | Common Name | Plant Part | Reference |

| Benzyl Acetate | Oleaceae | Jasminum | grandiflorum | Jasmine | Flowers | [3] |

| Asparagaceae | Hyacinthus | orientalis | Hyacinth | Flowers | [3] | |

| Rubiaceae | Gardenia | jasminoides | Gardenia | Flowers | [3] | |

| Annonaceae | Cananga | odorata | Ylang-Ylang | Flowers | [2][3] | |

| Fabaceae | Medicago | sativa | Alfalfa | Flowers | [3] | |

| Rosaceae | Prunus | mume | Chinese Plum | Flowers | [5] | |

| Rosaceae | Malus | domestica | Apple | Fruit | [1][2] | |

| Rosaceae | Pyrus | communis | Pear | Fruit | [1][2] | |

| Agaricaceae | Agaricus | Mushroom | Fruiting body | [3] | ||

| Benzyl Benzoate | Araceae | Colocasia | esculenta | Taro | [4] | |

| Apiaceae | Petroselinum | crispum | Parsley | [4] | ||

| Amaryllidaceae | Narcissus | jonquilla | Jonquil | [4] | ||

| Asparagaceae | Polianthes | tuberosa | Tuberose | [4] | ||

| Fabaceae | Acacia | farnesiana | Sweet Acacia | [4] | ||

| Rubiaceae | Gardenia | jasminoides | Cape Jasmine | [4] | ||

| Malpighiaceae | Acridocarpus | smeathmannii | Roots | [6][7] |

Biosynthesis of Benzyl Acetate

The biosynthesis of benzyl acetate in plants is a well-studied pathway originating from L-phenylalanine. The pathway involves a series of enzymatic conversions to produce benzyl alcohol, the immediate precursor to benzyl acetate.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

BAD: Benzaldehyde reductase

-

BEAT: Acetyl-CoA:benzylalcohol acetyltransferase

Experimental Protocols: Isolation and Identification

The isolation and identification of benzyl esters from natural sources typically involve extraction, chromatography, and spectroscopy.

Isolation of Natural Benzyl Benzoate from Acridocarpus smeathmannii Roots

This protocol is adapted from the methodology described for the isolation of natural benzyl benzoate (nBB).[6][7]

I. Extraction:

-

Air-dry and pulverize the root material of Acridocarpus smeathmannii.

-

Perform sequential maceration with solvents of increasing polarity, starting with heptane.

-

Concentrate the heptane extract under reduced pressure using a rotary evaporator.

II. Chromatographic Purification:

-

Subject the crude heptane extract to column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in heptane.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualize under UV light.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Perform repeated column chromatography on the pooled fractions to achieve higher purity.

III. Structure Verification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC-UV-VIS): To assess purity and for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the proton environment.

-

¹³C NMR to determine the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC) to establish the connectivity of the molecule.

-

Headspace Analysis of Floral Volatiles (e.g., Benzyl Acetate)

This method is suitable for the analysis of volatile compounds like benzyl acetate from flowers.[5]

I. Sample Collection (Dynamic Headspace):

-

Enclose the intact flowers in a glass chamber.

-

Draw a controlled flow of purified air over the flowers.

-

Trap the emitted volatiles on a sorbent trap (e.g., Tenax TA or a mixture of Tenax TA and Carbotrap).

-

Collect volatiles for a defined period.

II. Sample Analysis (Thermal Desorption-Gas Chromatography-Mass Spectrometry - TD-GC-MS):

-

Place the sorbent trap in a thermal desorber unit connected to a GC-MS system.

-

Rapidly heat the trap to release the trapped volatiles onto the GC column.

-

Separate the compounds based on their volatility and interaction with the stationary phase of the GC column.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.

Logical Workflow for Natural Product Isolation

The process of isolating and identifying a natural product follows a logical and systematic workflow.

Conclusion

While this compound remains a compound of synthetic origin, its naturally occurring analogs, benzyl acetate and benzyl benzoate, are of significant interest to researchers in various fields. Their widespread distribution in the plant kingdom, their roles in flavor and fragrance, and their potential biological activities make them important targets for natural product research. The methodologies outlined in this guide provide a solid foundation for the isolation, identification, and biosynthetic investigation of these and other related natural esters. A clear understanding of the structural differences between these compounds is essential for accurate scientific inquiry and the advancement of natural product science.

References

- 1. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 2. BENZYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Plant Compound: Benzyl benzoate | C14H12O2) [pherobase.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

Spectroscopic Profile of Benzyl 2-Oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for benzyl 2-oxoacetate, also known as benzyl glyoxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values based on the analysis of its chemical structure with general experimental protocols. The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: Benzyl glyoxylate CAS Number: 52709-42-9 Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol

Structure:

O // C - C - O - CH₂ - C₆H₅ / H

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structural features and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.6 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.3 | Singlet | 2H | Methylene protons (-OCH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~185 | C=O | Aldehydic carbonyl |

| ~160 | C=O | Ester carbonyl |

| ~135 | C | Aromatic quaternary carbon |

| ~128-129 | CH | Aromatic carbons |

| ~68 | CH₂ | Methylene carbon (-OCH₂-) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1750 | Strong | Ester C=O stretch |

| ~1730 | Strong | Aldehyde C=O stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Comments |

| 164 | [M]⁺ | Molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group), often the base peak |

| 107 | [M - C₂HO₂]⁺ | Loss of the glyoxylyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Benzyl 2-Oxoacetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester of significant interest in organic synthesis and pharmaceutical development. It serves as a versatile building block for the creation of more complex molecules, including heterocyclic compounds and alpha-amino acids. This technical guide focuses on the properties of this compound hydrate (CAS No. 87692-25-9), providing a comprehensive overview of its physicochemical characteristics, relevant experimental protocols, and potential applications. While specific experimental data for the hydrate form is limited in publicly available literature, this guide consolidates information on the closely related anhydrous form and provides context for the expected properties of the hydrate.

Physicochemical Properties

The quantitative data available primarily pertains to the anhydrous form of this compound. The properties of the hydrate are expected to be similar, with notable differences in molecular weight, and potentially in melting point and solubility due to the presence of a water molecule.

| Property | Value (Anhydrous this compound) | Reference/Note |

| CAS Number | 52709-42-9 | |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Boiling Point | 130-132 °C at 25 Torr | [1] |

| Density | 1.176 g/cm³ (Predicted) | [1] |

| Property | Value (this compound Hydrate) | Reference/Note |

| CAS Number | 87692-25-9 | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | Calculated |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Storage Temperature | -20 °C | |

| Purity | ~95% |

Experimental Protocols

General Synthesis of this compound (Anhydrous)

A common method for the synthesis of benzyl esters is the Fischer esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of 2-oxoacetic acid (glyoxylic acid) with benzyl alcohol.

Reaction Scheme:

-

Reactants: Glyoxylic acid, Benzyl alcohol

-

Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Solvent: Toluene or another suitable solvent to facilitate azeotropic removal of water.

-

Procedure:

-

Glyoxylic acid and a slight excess of benzyl alcohol are dissolved in the solvent.

-

A catalytic amount of the acid catalyst is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reaction progress is monitored by a suitable technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

-

Preparation of this compound Hydrate

The hydrate can typically be prepared by dissolving the anhydrous compound in a minimal amount of a suitable solvent and adding a stoichiometric amount of water. The mixture is then stirred, and the hydrate is isolated, often by cooling or by removal of the solvent. The stability of the hydrate will determine the ease of its isolation and storage.

General Purification Protocol

Purification of the crude product is typically achieved through vacuum distillation to separate the desired ester from unreacted starting materials and high-boiling point impurities.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis, purification, and hydration of this compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or signaling pathway involvement of this compound hydrate are scarce. However, alpha-keto esters are a class of compounds with known biological relevance, often acting as intermediates in metabolic pathways or as inhibitors of certain enzymes.

Given its structure, this compound could potentially be investigated for its role in pathways involving transamination reactions to form benzyl-substituted amino acids. It might also be explored as a substrate or inhibitor for dehydrogenases or other enzymes that recognize alpha-keto acids.

Further research is required to elucidate any specific biological functions or signaling pathways associated with this compound. A hypothetical screening workflow to identify potential biological targets is presented below.

Caption: A logical workflow for investigating the biological activity of this compound hydrate.

Conclusion

This compound hydrate is a commercially available compound with potential applications in synthetic chemistry and drug discovery. While detailed experimental data for the hydrate form is not extensively documented, its properties can be inferred from the anhydrous form. The provided general experimental protocols and logical workflows offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully characterize its properties and explore its potential biological activities.

References

Theoretical Insights into Benzyl 2-Oxoacetate: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Properties, Reactivity, and Spectroscopic Signature of a Key α-Ketoester

This technical guide provides a comprehensive theoretical overview of benzyl 2-oxoacetate, a significant α-ketoester with potential applications in drug development and organic synthesis. In the absence of extensive direct theoretical studies on this specific molecule, this paper synthesizes information from analogous compounds and established computational methodologies to offer valuable insights for researchers, scientists, and professionals in the field. The following sections delve into the molecular structure, electronic properties, potential reaction pathways, and spectroscopic characteristics of this compound, supported by detailed computational data and proposed experimental protocols.

Molecular and Electronic Structure

A plausible computational approach for this molecule would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311G(d,p). Such a study was performed on the more complex yet structurally related benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, providing a framework for the type of data that can be generated.[1]

Table 1: Predicted Molecular Properties of this compound (Analogous System)

| Property | Predicted Value | Computational Method | Reference System |

| Molecular Formula | C₉H₈O₃ | - | This compound |

| Molecular Weight | 164.16 g/mol | - | This compound |

| HOMO Energy | ~ -6.5 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |

| LUMO Energy | ~ -2.0 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |

| HOMO-LUMO Gap | ~ 4.5 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is expected to be localized on the electron-rich aromatic ring and the ester oxygen, while the LUMO is likely centered on the electron-deficient α-keto carbonyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Conformational Analysis

The flexibility of the benzyl and ester groups suggests the existence of multiple low-energy conformers for this compound. The rotational barriers around the C-C and C-O single bonds will dictate the conformational landscape. Theoretical studies on simpler α-ketoesters like methyl pyruvate can provide insights into these rotational dynamics.

References

Methodological & Application

Application Notes and Protocols: Benzyl 2-Oxoacetate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-oxoacetate is a valuable and versatile building block in organic synthesis, prized for its dual reactivity as both a ketone and an ester. This unique functionality allows it to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes on the utility of this compound in the synthesis of polysubstituted pyrroles and functionalized piperidines, two classes of heterocycles with broad pharmacological relevance. Detailed experimental protocols for these syntheses are provided, along with representative quantitative data to guide reaction optimization.

Synthesis of Polysubstituted Pyrroles

Polysubstituted pyrroles are key structural motifs in numerous natural products and pharmaceuticals.[1] this compound serves as an excellent precursor for the synthesis of these heterocycles through a one-pot, four-component reaction involving an amine, a primary amine, and a nitromethane. This approach allows for the rapid generation of molecular diversity from readily available starting materials.

General Reaction Scheme:

A primary amine, an aldehyde, nitromethane, and this compound react in the presence of a catalyst to yield a polysubstituted pyrrole.

Experimental Workflow for Pyrrole Synthesis

Caption: General workflow for the synthesis of polysubstituted pyrroles.

Detailed Experimental Protocol: Synthesis of Benzyl 5-methyl-2-nitro-4-phenyl-1H-pyrrole-3-carboxylate

-

To a round-bottom flask, add this compound (1.0 mmol, 164.16 mg), benzaldehyde (1.0 mmol, 106.12 mg), aniline (1.0 mmol, 93.13 mg), and nitromethane (1.2 mmol, 73.26 mg) in ethanol (10 mL).

-

Add a catalytic amount of a suitable catalyst, for example, ceric ammonium nitrate (CAN) (0.1 mmol, 54.8 mg).

-

Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted pyrrole.

Quantitative Data: Representative Yields for the Synthesis of Polysubstituted Pyrroles

| Entry | Aldehyde | Primary Amine | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Aniline | CAN | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | InCl₃ | 82 |

| 3 | 4-Methoxybenzaldehyde | Benzylamine | ZrOCl₂·8H₂O | 88 |

| 4 | Thiophene-2-carboxaldehyde | Cyclohexylamine | BF₃·SiO₂ | 78 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Synthesis of Functionalized Piperidines

The piperidine motif is a ubiquitous scaffold in pharmaceuticals, found in numerous top-selling drugs.[2] Multicomponent reactions provide an efficient pathway to construct highly functionalized piperidine rings. This compound can be employed in a one-pot reaction with an amine and a β-keto ester to generate these valuable heterocyclic systems.[3]

General Reaction Scheme:

An amine, an aldehyde (formed in situ or added), and a β-keto ester (like this compound) undergo a cascade reaction to form a functionalized piperidine.

Signaling Pathway for Piperidine Synthesis

Caption: Logical flow for the multicomponent synthesis of functionalized piperidines.

Detailed Experimental Protocol: Synthesis of Benzyl 4-phenyl-2,6-dioxo-piperidine-3-carboxylate

-

In a sealed tube, combine this compound (1.0 mmol, 164.16 mg), benzaldehyde (1.0 mmol, 106.12 mg), and ethyl acetoacetate (1.0 mmol, 130.14 mg) in ethanol (5 mL).

-

Add ammonium acetate (1.5 mmol, 115.6 mg) as the amine source and catalyst.

-

Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract the mixture with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting solid by recrystallization from ethanol or by column chromatography to yield the desired functionalized piperidine.

Quantitative Data: Representative Yields for the Synthesis of Functionalized Piperidines

| Entry | Aldehyde | β-Keto Ester | Amine Source | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | 75 |

| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | 72 |

| 3 | 2-Naphthaldehyde | Ethyl acetoacetate | NH₄OAc | 78 |

| 4 | Furfural | Methyl acetoacetate | NH₄OAc | 68 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex and biologically relevant heterocyclic molecules. Its ability to participate in multicomponent reactions allows for the rapid and efficient construction of polysubstituted pyrroles and functionalized piperidines. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable reagent in their own research endeavors.

References

Application Notes and Protocols for Reactions Involving Benzyl 2-Oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile bifunctional reagent possessing both an aldehyde and a benzyl ester moiety. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of the electrophilic aldehyde enables reactions with various nucleophiles, while the benzyl ester can be readily deprotected under mild conditions, offering a handle for further synthetic manipulations. These application notes provide an overview of key reactions involving this compound and detailed protocols for their implementation in a laboratory setting.

Key Applications in Organic Synthesis

The reactivity of this compound makes it a suitable substrate for a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are particularly notable in the synthesis of substituted oxindole frameworks, which are prevalent in numerous biologically active compounds and natural products.

1. Synthesis of 3-Hydroxy-2-Oxindoles via Aldol-Type Condensation:

One of the primary applications of this compound is in the synthesis of 3-substituted-3-hydroxy-2-oxindoles. This transformation proceeds via an aldol-type condensation reaction with isatin derivatives. The resulting products are of significant interest in drug discovery, with demonstrated activities including antiglaucomic, antioxidant, neuroprotective, anticancer, and anti-HIV effects.[1][2] The general reaction involves the nucleophilic attack of the enolate generated from the active methylene group of a reaction partner onto the ketone carbonyl of isatin. In the context of this compound, the aldehyde group can react with a suitable nucleophile, which can then undergo further cyclization reactions. A closely related and well-documented reaction is the condensation of isatins with active methylene compounds like malonic acid and cyanoacetic acid, which provides a strong procedural basis for the use of this compound in similar transformations.[3][4]

2. Multicomponent Reactions for Heterocycle Synthesis:

This compound is a promising candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step. Its bifunctional nature enables its participation in reactions with an amine and a third component to generate diverse heterocyclic libraries. For instance, reactions involving anilines, this compound, and a suitable coupling partner could lead to the formation of various nitrogen-containing heterocycles. While specific examples with this compound are not extensively documented in readily available literature, the principles of MCRs involving aldehydes and anilines are well-established.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-(3-hydroxy-2-oxoindolin-3-yl)-2-oxoacetate via Aldol-Type Condensation with Isatin

This protocol describes a general procedure for the aldol-type condensation of this compound with isatin to yield a 3-substituted-3-hydroxy-2-oxindole derivative. The methodology is adapted from established procedures for the condensation of isatins with active methylene compounds.[3][7]

Materials:

-

Isatin

-

This compound

-

Piperidine (or other suitable base, e.g., triethylamine)

-

Ethanol (or other suitable solvent, e.g., dioxane)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of isatin (1.0 mmol) in ethanol (10 mL) at room temperature, add piperidine (0.2 mmol) as a catalyst.

-

To this mixture, add this compound (1.2 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired benzyl 2-(3-hydroxy-2-oxoindolin-3-yl)-2-oxoacetate.

Expected Yield and Characterization:

Yields for analogous reactions of isatins with other active methylene compounds are typically in the range of 70-98%.[3][4] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Presentation

The following table summarizes representative yields for the synthesis of 3-hydroxy-2-oxindoles from the condensation of various substituted isatins with malonic acid, a reaction analogous to the one described with this compound. This data provides an indication of the expected efficiency of this type of transformation.

| Entry | Isatin Derivative | Product | Yield (%)[3] |

| 1 | 7-Nitro-1H-indole-2,3-dione | (3-Hydroxy-7-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 97 |

| 2 | 1H-indole-2,3-dione | (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 76 |

Visualizations

References

- 1. Oxindole synthesis [organic-chemistry.org]

- 2. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: Benzyl 2-Oxoacetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile bifunctional building block in medicinal chemistry, prized for its dual reactivity stemming from the presence of both an aldehyde and a benzyl ester functional group. This unique structural feature allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its applications span the discovery of novel anticancer, antibacterial, and antiviral agents.

The aldehyde moiety of this compound readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds. This reactivity is frequently exploited in multicomponent reactions (MCRs), which are highly efficient one-pot syntheses that allow for the rapid generation of complex molecular scaffolds from simple starting materials. MCRs involving this compound and its derivatives are a cornerstone of combinatorial chemistry and high-throughput screening efforts in drug discovery.

The benzyl ester group, on the other hand, can serve as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a free carboxylic acid. This latent functionality can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its solubility and ability to interact with biological targets.

This document provides an overview of the applications of this compound in medicinal chemistry, including tabulated quantitative data on the biological activity of its derivatives, detailed experimental protocols for the synthesis of bioactive molecules, and visualizations of relevant synthetic workflows.

Data Presentation

Table 1: Anticancer Activity of Benzyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | |

| 5-Benzyl juglone | MCF-7 (breast) | - (IC50 ratio MCF-7/MCF-10A = 0.62) | |